molecular formula C22H34N2O4 B11388158 2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine

2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No.: B11388158
M. Wt: 390.5 g/mol
InChI Key: AHYSEOYQNHTYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group and an additional piperidine ring linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with 2-(2-piperidin-1-ylethyl)piperidine in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Piperidin-1-ylethyl)-1-benzoylpiperidine: Lacks the trimethoxy substitution on the benzoyl group.

    2-(2-Piperidin-1-ylethyl)-1-(3,4-dimethoxybenzoyl)piperidine: Has fewer methoxy groups on the benzoyl ring.

    2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxyphenyl)piperidine: Substituted with a phenyl group instead of a benzoyl group.

Uniqueness

2-(2-Piperidin-1-ylethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H34N2O4

Molecular Weight

390.5 g/mol

IUPAC Name

[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H34N2O4/c1-26-19-15-17(16-20(27-2)21(19)28-3)22(25)24-13-8-5-9-18(24)10-14-23-11-6-4-7-12-23/h15-16,18H,4-14H2,1-3H3

InChI Key

AHYSEOYQNHTYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.